molecular formula C6H12O B15313467 3-Methoxy-1-pentene CAS No. 14092-18-3

3-Methoxy-1-pentene

Cat. No.: B15313467
CAS No.: 14092-18-3
M. Wt: 100.16 g/mol
InChI Key: QCKUVLJIMYEIRI-UHFFFAOYSA-N
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Description

3-Methoxypent-1-ene is an organic compound with the molecular formula C6H12O. It is also known by other names such as 1-ethyl-2-propenyl methyl ether and 1-pentene, 3-methoxy-. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a pentene chain. It is a colorless liquid with a boiling point of approximately 80.53°C .

Preparation Methods

3-Methoxypent-1-ene can be synthesized through various methods. One common synthetic route involves the reaction of 1-penten-3-ol with methyl iodide in the presence of a base. This reaction typically yields 3-methoxypent-1-ene with a moderate yield of around 64% . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Methoxypent-1-ene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert 3-methoxypent-1-ene into different saturated compounds.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methoxypent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may be used in the study of biological processes and the development of pharmaceuticals.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3-methoxypent-1-ene exerts its effects involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

3-Methoxypent-1-ene can be compared with other similar compounds such as:

    3-Methylpent-1-ene: Similar in structure but lacks the methoxy group.

    5-Methoxypent-3-en-2-one: Contains a methoxy group but differs in the position and presence of a ketone group.

The uniqueness of 3-methoxypent-1-ene lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

14092-18-3

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

3-methoxypent-1-ene

InChI

InChI=1S/C6H12O/c1-4-6(5-2)7-3/h4,6H,1,5H2,2-3H3

InChI Key

QCKUVLJIMYEIRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)OC

Origin of Product

United States

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